Product packaging for Boc-Homocit-OH(Cat. No.:)

Boc-Homocit-OH

Cat. No.: B13381879
M. Wt: 289.33 g/mol
InChI Key: XJBRHHKYGXHMDX-UHFFFAOYSA-N
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Description

Boc-Homocit-OH is a useful research compound. Its molecular formula is C12H23N3O5 and its molecular weight is 289.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H23N3O5 B13381879 Boc-Homocit-OH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O5/c1-12(2,3)20-11(19)15-8(9(16)17)6-4-5-7-14-10(13)18/h8H,4-7H2,1-3H3,(H,15,19)(H,16,17)(H3,13,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBRHHKYGXHMDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Chemical Reactivity of Boc Homocit Oh

Strategies for the Chemical Synthesis of Boc-Homocit-OH and Related Homocitrate Derivatives

The synthesis of this compound involves two primary considerations: the formation of the homocitrate backbone and the introduction of the Boc protecting group.

Introduction of the tert-Butyloxycarbonyl (Boc) Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. organic-chemistry.orgnumberanalytics.comrsc.org The introduction of the Boc group onto the α-amino group of homocitrulline or a related precursor is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. genscript.comnumberanalytics.com

Common methods for Boc protection include:

Aqueous Conditions: The reaction can be carried out in a mixture of water and an organic solvent like dioxane or acetone, using a base such as sodium hydroxide (B78521) or triethylamine. fishersci.co.uksigmaaldrich.comgoogle.com

Anhydrous Conditions: Alternatively, the reaction can be performed in an anhydrous organic solvent like acetonitrile (B52724) or tetrahydrofuran (B95107) (THF), often with a base like 4-dimethylaminopyridine (B28879) (DMAP) or triethylamine. wikipedia.orgbzchemicals.comcommonorganicchemistry.com

Lewis Acid Catalysis: Some methods employ Lewis acid catalysts, such as yttria-zirconia, to promote the tert-butoxycarbonylation of amines. semanticscholar.org

The choice of reaction conditions can be tailored to the specific substrate and desired outcome, generally providing high yields of the N-Boc protected amino acid. fishersci.co.uksemanticscholar.org The stability of the Boc group to nucleophiles and basic conditions makes it compatible with other protecting groups like the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, allowing for orthogonal protection strategies. organic-chemistry.orgamericanpeptidesociety.org

Table 1: Common Reagents and Conditions for Boc Protection

Reagent Base Solvent(s) Temperature Reference(s)
Di-tert-butyl dicarbonate (Boc₂O) Triethylamine (Et₃N) Acetone/Water 0-40 °C google.com
Di-tert-butyl dicarbonate (Boc₂O) 4-Dimethylaminopyridine (DMAP) Acetonitrile Room Temp wikipedia.org
Di-tert-butyl dicarbonate (Boc₂O) Sodium Hydroxide (NaOH) Water/THF Room Temp fishersci.co.uk
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON) Triethylamine (Et₃N) Dioxane/Water or Acetone/Water Room Temp sigmaaldrich.com
Di-tert-butyl dicarbonate (Boc₂O) Yttria-zirconia (catalyst) Acetonitrile Room Temp semanticscholar.org

Synthetic Methodologies for the Homocitrate Backbone or Analogs

Homocitrate, the core structure of this compound, is an important biological molecule, notably as a component of the iron-molybdenum cofactor of nitrogenase. mdpi.comresearchgate.net Its synthesis has been approached through various routes. One reported synthesis starts from monoethyl malonate and tert-butyl alcohol to create ethyl t-butyl malonate. mdpi.com This is followed by a series of reactions including condensation with β-carbomethoxypropionyl chloride, decomposition to form ethyl methyl β-ketoadipate, reaction with hydrogen cyanide, and subsequent hydrolysis to yield homocitric acid. mdpi.com

Alternative strategies for synthesizing the backbone of related analogs often involve the use of chiral starting materials to establish the desired stereochemistry. researchgate.netrsc.org For example, syntheses of homocitrate derivatives have utilized D-quinic acid or (-)-shikimic acid as chiral precursors. rsc.org The synthesis of oligonucleotide analogs has also been explored using polyvinyl alcohol as a backbone. google.commdpi.comchemrxiv.org

Esterification and Coupling Reactions Involving the Hydroxyl Group

The tertiary hydroxyl group in the homocitrate structure presents a site for further functionalization through esterification and coupling reactions. solubilityofthings.comacs.org Esterification of a tertiary hydroxyl group can be challenging due to steric hindrance. google.com However, under appropriate conditions, this reaction can proceed. For instance, citric acid, which also contains a tertiary hydroxyl group, can undergo esterification to form cross-linked polymers. acs.org

Coupling reactions are fundamental in peptide synthesis, where the carboxyl group of one amino acid is activated to react with the amino group of another. bachem.com In the context of this compound, while the alpha-amino group is protected, the carboxylic acid moieties and the hydroxyl group are available for such reactions. The choice of coupling reagents, such as carbodiimides (e.g., DCC, EDC) with additives (e.g., HOBt, HOAt), is critical for achieving high efficiency and minimizing side reactions like racemization. bachem.com The hydroxyl group itself can be targeted for specific modifications, though this often requires chemoselective methods to differentiate it from other reactive groups in the molecule. nih.govresearchgate.net

Deprotection Methodologies for this compound

The removal of the Boc protecting group is a critical step to liberate the free amine for subsequent reactions. This process is typically achieved under acidic conditions. genscript.com

Acid-Labile Removal of the Boc Group

The Boc group is readily cleaved by treatment with strong acids. wikipedia.orgamericanpeptidesociety.org This acid-catalyzed removal proceeds via the formation of a stable tert-butyl cation. organic-chemistry.org A variety of acidic reagents and conditions can be employed for Boc deprotection:

Trifluoroacetic Acid (TFA): A common method involves treating the Boc-protected compound with a solution of TFA in a solvent like dichloromethane (B109758) (DCM). wikipedia.orgamericanpeptidesociety.orggoogle.com Concentrations can range from 10% to 100%. google.com

Hydrochloric Acid (HCl): A solution of HCl in an organic solvent such as methanol (B129727) or ethyl acetate (B1210297) is also effective for Boc removal. fishersci.co.ukwikipedia.org

Other Acidic Conditions: Other reported methods include the use of oxalyl chloride in methanol, which offers a mild alternative, as well as various Lewis acids like iron(III) salts. rsc.orgrsc.orgcsic.es

To prevent side reactions caused by the tert-butyl cation alkylating other nucleophilic sites in the molecule, scavengers like anisole (B1667542) or thioanisole (B89551) are often added to the reaction mixture. wikipedia.orgbzchemicals.com

Table 2: Conditions for Acid-Labile Removal of the Boc Group

Reagent Solvent Temperature Notes Reference(s)
Trifluoroacetic Acid (TFA) Dichloromethane (DCM) Room Temp Often used in a 50/50 mixture. wikipedia.org
Hydrochloric Acid (HCl) Ethyl Acetate Room Temp Typically a 3 M solution. wikipedia.org
Hydrochloric Acid (HCl) Methanol Room Temp - wikipedia.org
Iron(III) Chloride (catalytic) Acetonitrile/Methanol Room Temp Selective for N-Boc over N-Cbz. csic.es
Oxalyl Chloride Methanol Room Temp Mild conditions, high yields. rsc.orgrsc.org
Thermal Deprotection Various (e.g., TFE) High Temp (e.g., 150-230 °C) Can be selective based on temperature. nih.gov

Selective Cleavage Strategies in Complex Molecular Architectures

In the synthesis of complex molecules like peptides, different functional groups are often protected with various protecting groups. peptide.com The ability to selectively remove one protecting group while others remain intact is known as orthogonality. researchgate.netpeptide.combiosynth.com The Boc group is a key component of such strategies.

The Boc/Bzl (benzyl) strategy is considered "quasi-orthogonal." Both groups are acid-labile, but the Boc group can be removed with moderate acids like TFA, while the removal of benzyl-based side-chain protecting groups requires much stronger acids like hydrofluoric acid (HF). peptide.combiosynth.com This difference in reactivity allows for the selective deprotection of the N-terminal Boc group during peptide chain elongation. peptide.com

A truly orthogonal strategy is the Fmoc/tBu (tert-butyl) system. researchgate.netbiosynth.com Here, the N-terminal Fmoc group is base-labile (removed with piperidine), while the side-chain protecting groups (often tert-butyl based) are acid-labile. americanpeptidesociety.orgbiosynth.com In a molecule containing both Boc and Fmoc groups, the Fmoc group can be removed with a base without affecting the Boc group, and the Boc group can be removed with acid without affecting the Fmoc group (if it were present on a side chain, for example). organic-chemistry.org This orthogonality is crucial for synthesizing complex peptides, including those with branched or modified side chains. researchgate.netsigmaaldrich.com Selective deprotection of Boc groups can also be achieved under specific conditions, such as using AlCl₃ or by controlling temperature in continuous flow systems, which can differentiate between aryl and alkyl N-Boc groups. wikipedia.orgnih.gov

Application of this compound in Peptide and Bioconjugate Chemistry

Nα-tert-Butoxycarbonyl-L-homocitrulline (this compound) serves as a crucial building block in the specialized fields of peptide and bioconjugate chemistry. As a derivative of the non-proteinogenic amino acid L-homocitrulline, its utility is enhanced by the presence of the Boc (tert-butyloxycarbonyl) protecting group. This group safeguards the α-amino functionality during synthetic procedures, allowing for selective reactions at other sites of the molecule and facilitating its incorporation into complex molecular architectures. Current time information in Bangalore, IN.chemimpex.com The Boc group is known for its stability under a range of reaction conditions and its straightforward removal with mild acids, which is a fundamental requirement in multi-step peptide synthesis. organic-chemistry.org

The unique structure of homocitrulline, which is one methylene (B1212753) group longer than citrulline, allows for the creation of modified peptides with altered biological properties. chemimpex.comwikipedia.orgvulcanchem.com When incorporated into peptide sequences, it can influence factors such as enzymatic stability, receptor binding affinity, and conformational structure. vulcanchem.com

Integration into Peptidomimetic Scaffolds

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but often possess improved pharmacological properties, such as enhanced stability and oral bioavailability. chemimpex.comgoogle.com this compound is a valuable precursor for incorporating the homocitrulline residue into peptidomimetic scaffolds. The ability of homocitrulline to mimic natural amino acids while introducing unique structural features makes it a target for creating novel pharmaceuticals, particularly in the development of cyclic peptides and other constrained structures. chemimpex.com

The synthesis of peptidomimetics is a strategic approach to overcome the limitations of traditional peptide drugs. google.com By incorporating residues like homocitrulline, researchers can design molecules with specific three-dimensional conformations that are crucial for biological activity. For instance, homocitrulline has been investigated as a mimic for acetyllysine (Kac) in peptides designed to interact with specific protein domains, such as the AF9 YEATS domain. nih.gov Although in this specific study the homocitrulline-containing peptide showed weaker binding compared to the acetyllysine peptide, it highlights the strategy of using homocitrulline as a tool to probe and modulate protein-protein interactions. nih.gov The synthesis of such modified peptides relies on the use of protected amino acids like this compound to control the assembly of the peptide chain. nih.gov

The general process of integrating such a modified amino acid into a peptidomimetic involves solid-phase peptide synthesis (SPPS). In this process, an amino acid, protected at its alpha-amino group (e.g., with Boc or Fmoc), is attached to a solid resin support. google.com The protecting group is then removed, and the next protected amino acid in the sequence is coupled. The use of this compound allows for the precise placement of the homocitrulline residue within the growing peptidomimetic chain.

FeatureDescriptionReference
Mimicry Homocitrulline can mimic natural amino acids, enabling its use in peptidomimetic design. chemimpex.com
Structural Impact Incorporation can alter peptide conformation, stability, and binding affinity. vulcanchem.com
Application Used in the synthesis of cyclic peptides and probes for studying protein interactions. chemimpex.comnih.gov
Synthetic Control The Boc protecting group is essential for controlled, sequential incorporation during synthesis. nih.govgoogle.com

Role in the Synthesis of Modified Amino Acids and Their Conjugates

This compound is itself a modified amino acid, and it serves as a foundational element for the synthesis of more complex modified peptides and bioconjugates. chemimpex.com Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a new construct with combined properties. chemimpex.com

Researchers utilize Boc-L-homocitrulline in bioconjugation to attach peptides to other molecules such as drugs, antibodies, or fluorescent labels. chemimpex.com This process can enhance the therapeutic efficacy and delivery of drugs by targeting them to specific cells or tissues. chemimpex.com The homocitrulline residue, once incorporated into a peptide via its Boc-protected precursor, provides a unique chemical handle for subsequent conjugation reactions.

The synthesis of peptides containing modified residues like homocitrulline is a key aspect of drug development and the creation of novel bioactive compounds. chemimpex.com The process often starts with a commercially available amino acid which is then chemically altered. For example, L-homocitrulline can be prepared from L-lysine through a process involving the protection of the α-amino group, formylation of the ε-amino group, and subsequent deprotection. jcsp.org.pk To use this newly formed homocitrulline in further peptide synthesis, it would then be protected with a group like Boc.

The synthesis of various amino acid derivatives frequently employs Boc protection. organic-chemistry.orgresearchgate.net The general method involves reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. google.com This straightforward and high-yield procedure makes Boc-protected amino acids, including this compound, readily accessible for use in synthesizing a wide array of modified peptides and their conjugates for research and therapeutic applications. chemimpex.combiobasic.com

Application AreaDescription of RoleReference
Building Block Serves as a key building block for creating modified peptides and bioactive compounds. chemimpex.com
Bioconjugation Facilitates the linkage of peptides to other biomolecules (e.g., drugs, antibodies) to improve drug delivery systems. chemimpex.com
Drug Development Plays a significant role in designing novel drug candidates, particularly for metabolic disorders. chemimpex.com
Immunology Used in immunological studies to develop modified peptides for vaccines and immune response modifiers. chemimpex.com

Homocitrate: a Pivotal Metabolite in Lysine Biosynthesis

Homocitrate Synthase (EC 2.3.3.14): An Essential Enzyme in the α-Aminoadipate Pathway

Homocitrate synthase (HCS) is a crucial enzyme that catalyzes the first, rate-limiting step in the α-aminoadipate (AAA) pathway for lysine (B10760008) biosynthesis. nih.gov This pathway is predominantly found in higher fungi, including human pathogens like Candida albicans and Aspergillus fumigatus, as well as in some prokaryotes such as Thermus thermophilus. nih.govnih.gov The reaction catalyzed by HCS involves the condensation of acetyl-coenzyme A (acetyl-CoA) and 2-oxoglutarate (α-ketoglutarate) to form homocitrate and coenzyme A (CoA). nih.govwikipedia.org The systematic name for this enzyme is acetyl-CoA:2-oxoglutarate C-acetyltransferase (thioester-hydrolysing, carboxymethyl forming). wikipedia.orgqmul.ac.uk Due to its essential role in a pathway absent in humans, HCS is considered a promising target for the development of novel antifungal drugs. nih.govnih.gov

The enzyme is classified under EC number 2.3.3.14. wikipedia.org In the yeast Saccharomyces cerevisiae, two isozymes, Lys20 and Lys21, perform this function and are located predominantly within the nucleus. nih.gov The activity of homocitrate synthase is tightly regulated through feedback inhibition by the end product of the pathway, L-lysine, which competes with 2-oxoglutarate for binding to the active site. nih.govnih.gov

Catalytic Mechanism and Substrate Specificity

The proposed reaction mechanism for homocitrate synthase involves a mixed aldol-Claisen condensation. nih.gov This process is facilitated by enzyme-mediated acid-base catalysis. nih.gov Studies on HCS from Saccharomyces cerevisiae have shown it to be a zinc-containing metalloenzyme. acs.orgnih.gov The active site utilizes a divalent metal ion, such as Mg²⁺ or Mn²⁺, which is essential for its catalytic activity. nih.govnih.gov

The catalytic cycle begins with the binding of 2-oxoglutarate to the active site, coordinated to the divalent metal ion. nih.govacs.org This is followed by the binding of acetyl-CoA. A general base at the active site then abstracts a proton from the methyl group of acetyl-CoA, forming an enolate intermediate. This nucleophilic enolate attacks the carbonyl carbon of 2-oxoglutarate. acs.org A general acid protonates the carbonyl oxygen of 2-oxoglutarate, leading to the formation of a homocitryl-CoA intermediate. acs.org This intermediate is subsequently hydrolyzed, releasing homocitrate and CoA. acs.orgovid.com

The condensation reaction catalyzed by homocitrate synthase is stereospecific. The product formed is specifically the (R)-isomer of 2-hydroxybutane-1,2,4-tricarboxylate, also known as (R)-homocitrate. wikipedia.orgqmul.ac.uk This stereochemical precision is crucial for the subsequent steps in the α-aminoadipate pathway, as the next enzyme in the sequence, homoaconitase, acts specifically on this isomer. nih.gov

Enzymatic Kinetics and Reaction Pathway Elucidation

The study of enzyme kinetics provides valuable insights into the mechanism of action of homocitrate synthase. wikipedia.org Kinetic analyses have been performed on HCS from various organisms, including Saccharomyces cerevisiae and Thermus thermophilus, revealing key aspects of its catalytic cycle. nih.govacs.org

Kinetic studies of homocitrate synthase from Saccharomyces cerevisiae and Thermus thermophilus (with Mn²⁺ as the metal ion) have shown that the enzyme generally follows a sequential, ordered Bi-Bi kinetic mechanism. nih.govacs.orgnih.gov In this model, the substrates bind to the enzyme in a specific order, and the products are released in a defined sequence. wordpress.com For HCS, 2-oxoglutarate is the first substrate to bind, followed by acetyl-CoA. nih.govacs.org After the chemical transformation, CoA is the first product to be released, followed by homocitrate. nih.govacs.org

However, the kinetic mechanism for HCS from Thermus thermophilus is dependent on the divalent metal ion present. nih.govnih.gov While it follows a steady-state ordered mechanism with Mn²⁺, the mechanism becomes steady-state random when Mg²⁺ is the cofactor, suggesting that both substrates can bind to the enzyme in any order in the presence of magnesium. nih.govnih.gov

Kinetic Parameters for Homocitrate Synthase
Enzyme SourceKinetic ModelFirst SubstrateSecond SubstrateReference
Saccharomyces cerevisiaeOrdered Bi-Bi2-OxoglutarateAcetyl-CoA nih.govacs.org
Thermus thermophilus (with Mn²⁺)Ordered Bi-Bi2-OxoglutarateAcetyl-CoA nih.govnih.gov
Thermus thermophilus (with Mg²⁺)Random Bi-BiN/AN/A nih.govnih.gov

The catalytic activity of enzymes is typically dependent on the pH of their environment, as the ionization state of amino acid residues in the active site can significantly influence substrate binding and catalysis. novoprolabs.com For homocitrate synthase, the pH profile of its maximum velocity (Vmax) and the ratio of Vmax to the Michaelis constant (V/K) provide information about the pKa values of critical residues. acs.org

Studies on HCS from Saccharomyces cerevisiae show a bell-shaped Vmax profile, indicating that both a protonated and an unprotonated group are required for catalysis, with pKa values of approximately 6.7 and 8.0. nih.gov The V/K profile for 2-oxoglutarate shows a dependence on a single group with a pKa of 6.9 on the acidic side. nih.gov In the case of HCS from Thermus thermophilus with Mn²⁺, the V/K for 2-oxoglutarate decreases at both low and high pH, yielding pK values of about 6.5 and 8.0. nih.govnih.gov

The binding of competitive inhibitors is also pH-dependent. For the S. cerevisiae enzyme, the inhibition constant (Ki) for glyoxylate, a competitive inhibitor of 2-oxoglutarate, is dependent on a protonated group with a pKa of 7.1, which is necessary for optimal inhibitor binding. acs.orgnih.gov

pH Dependence of Homocitrate Synthase Kinetic Parameters
Enzyme SourceParameterObserved pKa ValuesInterpretationReference
Saccharomyces cerevisiaeVmax~6.7 and ~8.0One group must be protonated, and another unprotonated for catalysis. nih.gov
V/K (2-oxoglutarate)~6.9 (acidic side)A group must be protonated for substrate binding/catalysis. nih.gov
Thermus thermophilus (with Mn²⁺)V/K (2-oxoglutarate)~6.5 and ~8.0Groups must be in the correct protonation state for substrate binding/catalysis. nih.govnih.gov

Structural Characterization of Homocitrate Synthase

Homocitrate synthase (HCS) is a key enzyme that catalyzes the first committed step in the α-aminoadipate (AAA) pathway for lysine biosynthesis in many fungi and some archaea. nih.gov Understanding its three-dimensional structure is crucial for elucidating its catalytic mechanism and its regulation.

X-ray Crystallography of Apo- and Ligand-Bound Forms

X-ray crystallography has been instrumental in revealing the detailed architecture of homocitrate synthase. The crystal structure of HCS from Schizosaccharomyces pombe (SpHCS) has been determined in several forms: as an apoenzyme (ligand-free), in complex with its substrate 2-oxoglutarate (2-OG), and bound to the end-product inhibitor, L-lysine. nih.govnih.govnih.gov

These crystallographic studies show that SpHCS functions as a tightly intertwined homodimer, a structural feature stabilized by domain-swapping between the N- and C-terminal domains of each monomer subunit. nih.govnih.gov The monomer itself consists of two main domains: a larger N-terminal catalytic domain and a smaller C-terminal domain with a mixed α/β topology. nih.govnih.gov The catalytic domain adopts a canonical (α/β)8 TIM barrel fold, a common structural motif in enzymes. nih.govnih.gov

A notable feature revealed by comparing the apo- and ligand-bound structures is the presence of a flexible "lid" motif (residues 320–333) originating from the C-terminal domain. nih.gov In the apoenzyme structure, this lid from one monomer occludes the entrance to the active site of the neighboring monomer. nih.govnih.gov Upon binding of the substrate 2-OG, two different conformations of the lid were observed. In one, the lid remains closed, while in another, it becomes disordered, suggesting that its flexibility plays a critical role in regulating substrate access to the active site. nih.govnih.gov The conformations of the open enzyme and the lysine-bound form are remarkably similar, which may account for the high affinity of lysine for the enzyme. nih.gov

Structure PDB ID Resolution (Å) Key Features
S. pombe HCS Apoenzyme3F6C2.24Homodimer, domain-swapped, closed lid conformation
S. pombe HCS with 2-OG (Closed Lid)3F6B2.30Substrate-bound, lid occludes active site entrance
S. pombe HCS with 2-OG (Open Lid)3F6D2.70Substrate-bound, disordered lid suggesting flexibility
S. pombe HCS with L-Lysine3LE32.38Inhibitor-bound, conformation similar to open form
Active Site Topology and Amino Acid Residue Contributions

The active site of HCS is located within the C-terminal end of the TIM barrel in the N-terminal domain. nih.gov It is here that the condensation reaction between acetyl-coenzyme A (AcCoA) and 2-oxoglutarate occurs. The binding of the substrate 2-OG is facilitated by a network of hydrogen bonds and coordination to a divalent metal ion, typically Zn(II) or Co(II), within the active site. nih.govnih.gov

Several key amino acid residues are crucial for substrate binding and catalysis. nih.govresearchgate.net Upon 2-OG binding, conformational changes occur in the active site. Specifically, the side chains of Arg-43, His-103, Arg-163, and Ser-165 reorient to form hydrogen bonds or salt bridge interactions with the substrate. nih.gov Conversely, the carboxylate groups of Asp-123 and Glu-222 move to accommodate the C5 carboxylate of 2-OG. nih.gov Mutational studies have confirmed that residues involved in 2-OG binding or those implicated in acid-base catalysis are essential for the enzyme's activity both in vitro and in vivo. nih.govnih.gov For instance, mutating the active site residues R31 and E155 to alanine abolishes HCS activity. nih.gov

The proposed catalytic mechanism involves a general base abstracting a proton from the acetyl group of AcCoA, while a general acid protonates the carbonyl group of 2-OG, leading to the formation of homocitryl-CoA. nih.gov A glutamate-histidine catalytic dyad has been implicated in the initial deprotonation of AcCoA. nih.gov

Residue Role in Active Site
Arg-43, His-103, Arg-163, Ser-165Reorient to form hydrogen bonds/salt bridges with 2-OG
Asp-123, Glu-222Rotate to accommodate the C5 carboxylate of 2-OG
Glu-155, His-309'Proposed catalytic dyad for AcCoA enolization
Divalent Metal Ion (e.g., Zn²⁺)Coordinates with the α-carboxylate and α-oxo groups of 2-OG
Homology with Related α-Oxo Acid Synthases

Homocitrate synthase shares significant structural and functional homology with other α-oxo acid synthases, particularly α-isopropylmalate synthase (α-IPMS). nih.gov α-IPMS catalyzes a chemically analogous reaction: the first step in leucine biosynthesis, where it condenses acetyl-CoA with 2-oxoisovalerate. nih.gov

However, a key difference lies in their regulatory domains. Many α-IPMS enzymes possess additional C-terminal regulatory domains that bind the end-product leucine to mediate allosteric feedback inhibition. nih.gov In contrast, the studied HCS from S. pombe lacks this domain, reflecting a different mechanism for feedback inhibition by lysine, which involves direct competition at the active site rather than binding to a distinct allosteric site. nih.gov

Regulatory Mechanisms of Homocitrate Synthase Activity

The activity of homocitrate synthase is tightly controlled to manage the metabolic flux through the lysine biosynthetic pathway. This regulation occurs primarily through feedback inhibition by the pathway's final product, L-lysine. nih.gov

Feedback Inhibition by End-Product Lysine

Feedback inhibition is a common biological control mechanism where the end product of a metabolic pathway inhibits an earlier enzyme in the same pathway, thus preventing the over-accumulation of the product. taylorandfrancis.com In the α-aminoadipate pathway, HCS is the primary target of such regulation and is strongly inhibited by L-lysine. nih.gov

Structural and kinetic studies have revealed that lysine acts as a competitive inhibitor with respect to the substrate 2-oxoglutarate. nih.govnih.gov The crystal structure of HCS in complex with L-lysine shows the inhibitor molecule occupying the same binding pocket as 2-OG. nih.govnih.gov A specific "acidic switch" within the active site allows the enzyme to distinguish between the C5-carboxylate group of the substrate 2-OG and the ε-ammonium group of the inhibitor lysine through conformational rearrangements of acidic and basic residues. nih.gov This direct competition for the active site is a key feature of HCS regulation. nih.gov

Allosteric Control Mechanisms and Conformational Changes

Allosteric regulation typically involves an effector molecule binding to a regulatory site on the enzyme, distinct from the active site, inducing a conformational change that alters the enzyme's activity. wikipedia.orgchemeurope.com While the primary mechanism of lysine inhibition of HCS is competitive binding at the active site, the enzyme's dimeric nature suggests the possibility of more complex interactions. nih.govnih.gov

One proposed model suggests a "half-site reactivity" between the two active sites of the HCS homodimer. nih.gov In this scenario, the binding of L-lysine to the active site of one subunit could competitively inhibit that subunit while simultaneously inducing a conformational change—an allosteric signal—that results in the inhibition of the adjacent subunit. nih.gov This type of inhibition, where an event at one active site influences the other, can occur without the classical non-competitive kinetics often associated with allostery. nih.govwikipedia.org The binding of an allosteric inhibitor induces a conformational change in the enzyme that can reduce the affinity of the active site for the substrate or alter the enzyme's catalytic activity. wikipedia.org These conformational changes are central to how allosteric effectors modulate protein function. taylorandfrancis.com

Homocitrate Synthase as a Biotechnological and Pharmaceutical Target

Homocitrate synthase (HCS) catalyzes the first and committed step in the α-aminoadipate (AAA) pathway of lysine biosynthesis. nih.gov This pathway is essential for the survival of many fungi and certain bacteria but is absent in humans, who obtain lysine through their diet. nih.govovid.com This fundamental difference makes the enzymes of the AAA pathway, particularly HCS, attractive targets for the development of selective antimicrobial drugs. nih.govasm.org

Development of Antifungal Agents Targeting Lysine Biosynthesis

The rise in invasive fungal infections, coupled with the limited availability of effective antifungal drugs and the emergence of resistance, necessitates the discovery of novel therapeutic strategies. asm.orgmdpi.com Targeting metabolic pathways that are unique to fungi, such as the lysine biosynthesis pathway, offers a promising approach for developing selective and less toxic antifungal agents. nih.govnih.gov

Homocitrate synthase, as the initial enzyme in this pathway, is a primary focus for the development of such agents. asm.org The condensation of acetyl-CoA and α-ketoglutarate to form homocitrate is the rate-limiting step in lysine biosynthesis, making its inhibition an effective way to disrupt the entire pathway. mdpi.com Deletion of the gene encoding HCS in the pathogenic fungus Aspergillus fumigatus results in a strain that requires external lysine for growth, highlighting the enzyme's critical role. asm.org While the virulence of this mutant was attenuated in certain infection models, it underscored the potential of HCS as a target. asm.org

Research into inhibitors has explored various structural analogs of the natural substrates and intermediates of the AAA pathway. For instance, thirteen different structural analogs of homoaconitate and homoisocitrate, subsequent intermediates in the pathway, were synthesized and tested for antifungal activity. nih.gov Some of these compounds showed moderate inhibitory effects against enzymes in the pathway and antifungal activity against pathogenic yeasts like Candida albicans. nih.gov

Examples of Compounds Investigated as Antifungal Agents Targeting Lysine Biosynthesis
Compound TypeTarget EnzymeOrganismObserved Effect
Homoaconitate/Homoisocitrate AnalogsHomoaconitase / Homoisocitrate dehydrogenaseCandida albicansModerate enzyme inhibition and antifungal activity. nih.gov
L-thialysine and DL-hydroxylysinePresumed to be Homocitrate synthaseSaccharomyces cerevisiaeInhibited growth in minimal medium at millimolar concentrations. nih.gov

Strategies for Enzyme Inhibition and Modulator Discovery

The development of effective inhibitors for homocitrate synthase involves several strategic approaches aimed at disrupting its catalytic function. These strategies are broadly categorized based on the mechanism of inhibition.

Competitive Inhibition: This is a common strategy where the inhibitor molecule competes with the substrate for binding to the active site of the enzyme. libretexts.org A successful competitive inhibitor often mimics the structure of the natural substrate. For homocitrate synthase, inhibitors can be designed to resemble either acetyl-CoA or α-ketoglutarate. nih.gov L-lysine, the end product of the pathway, acts as a natural competitive inhibitor by binding to the active site and competing with α-ketoglutarate. nih.gov This feedback inhibition is a crucial regulatory mechanism of the pathway. nih.govnih.gov

Non-competitive Inhibition: In this approach, the inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. libretexts.org This binding event causes a conformational change in the enzyme, which alters the shape of the active site and reduces its efficiency, even if the substrate is bound. libretexts.org While less explored for HCS, this strategy offers the advantage that the inhibitor's effectiveness is not necessarily overcome by increasing substrate concentrations. libretexts.org

Irreversible Inhibition: Irreversible inhibitors typically form a strong, often covalent, bond with the enzyme, permanently inactivating it. youtube.com This type of inhibition can be highly effective, as the enzyme cannot regain its function.

Fragment-Based Discovery: This modern approach involves screening libraries of small chemical fragments to identify those that bind weakly to the target enzyme. These fragments can then be optimized and linked together to create a more potent inhibitor.

The kinetic properties of HCS from various organisms have been studied to aid in inhibitor design. For example, the Aspergillus fumigatus HCS has Km values of 17 μM for acetyl-CoA and 261 μM for α-ketoglutarate. asm.org Understanding these parameters is crucial for designing inhibitors that can effectively compete with the natural substrates.

Inhibition Strategies for Homocitrate Synthase
Inhibition StrategyMechanism of ActionExample/Target Site
Competitive InhibitionInhibitor binds to the active site, preventing substrate binding. libretexts.orgL-lysine competes with α-ketoglutarate for the active site. nih.gov
Non-competitive InhibitionInhibitor binds to an allosteric site, changing the enzyme's conformation and reducing its activity. libretexts.orgBinding site distinct from the active site.
Irreversible InhibitionInhibitor forms a covalent bond with the enzyme, leading to permanent inactivation. youtube.comTargets reactive residues within the active site.

The use of protected amino acids like Boc-Homocit-OH is particularly relevant in the synthesis of complex competitive inhibitors. The "Boc" (tert-Butyloxycarbonyl) protecting group allows for controlled, site-specific reactions during the chemical synthesis of molecules designed to fit into the active site of homocitrate synthase, ultimately aiding in the discovery of novel antifungal agents.

Homocitrate: an Indispensable Component of the Nitrogenase Cofactor

Integration of Homocitrate into the Iron-Molybdenum Cofactor (FeMo-co)

The FeMo-co is a complex metallocluster with the stoichiometric formula [MoFe₇S₉C(R-homocitrate)]. caltech.eduwikipedia.org Homocitrate is not a passive component; its integration is fundamental to the cofactor's architecture and catalytic prowess.

Stoichiometry and Coordination Environment of Homocitrate within FeMo-co

Within the FeMo-cofactor, a single molecule of (R)-homocitrate is bound to the unique molybdenum (Mo) atom. wikipedia.organnualreviews.org The coordination occurs in a bidentate fashion, where the hydroxyl and carboxyl groups of the homocitrate molecule form bonds with the Mo atom, resulting in an octahedral geometry at this position. wikipedia.orgmdpi.com This chelation is crucial for anchoring the organic component to the inorganic core of the cofactor. wikipedia.org The rest of the cofactor consists of a complex arrangement of seven iron and nine sulfur atoms, with a central carbide atom, all of which is anchored to the nitrogenase protein by a cysteine and a histidine residue. wikipedia.organnualreviews.org

Table 1: Coordination Details of Homocitrate in FeMo-cofactor

ComponentCoordination AtomLigand Groups InvolvedResulting Geometry at Mo
(R)-HomocitrateMolybdenum (Mo)C-2 Carboxyl and Hydroxyl groupsOctahedral

Role in the Structural Integrity and Catalytic Function of Nitrogenase

Homocitrate plays a dual role in maintaining both the structural integrity and the catalytic function of nitrogenase. Structurally, its chelation to the molybdenum atom is vital for the correct assembly and stability of the FeMo-cofactor within the MoFe protein. caltech.eduannualreviews.org The loss of homocitrate has been shown to be coupled with disordering of the protein's α-subunit and the FeMo-cofactor itself. caltech.edu

Functionally, the presence of homocitrate is essential for efficient N₂ reduction. capes.gov.br When homocitrate is replaced by its analogue, citrate (B86180), as seen in nifV mutant strains, the resulting nitrogenase enzyme can reduce substrates like acetylene (B1199291) but is significantly impaired in its ability to reduce dinitrogen. annualreviews.orgcapes.gov.br This highlights the specific and critical role of the homocitrate structure in catalysis. It is believed to influence the electronic properties of the cofactor and facilitate the conformational changes necessary for substrate binding and reduction. caltech.eduacs.org

Functional Significance in Dinitrogen Reduction to Ammonia (B1221849)

The precise mechanics of how homocitrate participates in the reduction of dinitrogen to ammonia is an area of intensive research. Its involvement is thought to be dynamic, contributing to key steps in the catalytic cycle. mdpi.com

The reduction of N₂ requires a sequential supply of protons and electrons. pnas.org Homocitrate is positioned near a chain of water molecules that may act as a proton transfer pathway to the active site. osti.govcase.edu It has been proposed that the hydroxyl group of homocitrate can be protonated and may act as a proton donor during the catalytic cycle. units.itspringernature.com This proton transfer is considered a potentially crucial step for the formation of ammonia. units.it Computational studies suggest that proton transfer pathways from nearby sulfide (B99878) ions to the substrate are energetically feasible, and the protonation state of homocitrate likely influences these pathways. nih.govresearchgate.net

A leading hypothesis suggests a dynamic role for homocitrate in opening a binding site for dinitrogen on the cofactor. nih.gov This model proposes that during the catalytic cycle, as the cofactor accumulates electrons, the bidentate coordination of homocitrate to the molybdenum atom may transiently switch to a monodentate ligation. nih.govresearchgate.net This change would free up a coordination site on the molybdenum, allowing the N₂ substrate to bind. nih.gov Furthermore, hydrogen bonding between homocitrate and nearby amino acid residues, such as α-Lys426 and Hisα442, is believed to correctly orient the molecule to optimize N₂ binding and catalysis. acs.orgosti.govcase.eduresearchgate.net This dynamic behavior appears to be a key element in coupling the protein's conformational changes with the catalytic events at the active site. mdpi.com

Biosynthesis and Assembly of the Nitrogenase FeMo-co: The Role of NifV (Homocitrate Synthase)

The intricate FeMo-cofactor is not spontaneously formed; its biosynthesis is a complex, multi-step process involving several "Nif" (nitrogen fixation) gene products. nih.gov Central to this pathway is the NifV protein, which functions as a homocitrate synthase. capes.gov.brebi.ac.uk

NifV catalyzes the condensation of acetyl-CoA and 2-oxoglutarate to produce (R)-homocitrate. mdpi.comebi.ac.uk This homocitrate is then supplied for the final stages of FeMo-co assembly. nih.gov The biosynthesis pathway begins with the formation of iron-sulfur clusters on scaffold proteins like NifU and NifB. nih.govresearchgate.net These precursor clusters are then matured on the NifEN scaffold protein, where molybdenum and homocitrate are incorporated in an ATP-dependent process that also requires the Fe protein. nih.gov The fully assembled FeMo-cofactor is then transferred from NifEN to its final destination within the apo-MoFe protein. nih.gov

The essentiality of NifV is demonstrated by the phenotype of nifV mutants. These organisms cannot synthesize homocitrate and produce a defective nitrogenase that incorporates citrate instead, leading to a drastic reduction in nitrogen-fixing ability. annualreviews.orgcapes.gov.br This underscores the critical role of NifV in providing the specific organic component required for a fully functional nitrogenase enzyme. mdpi.com

Genetic Regulation of Homocitrate Supply (nifV gene product)

The biosynthesis of homocitrate for the nitrogenase cofactor is primarily governed by the nifV gene. ebi.ac.ukuniprot.org This gene encodes the enzyme homocitrate synthase, which catalyzes the condensation of acetyl-CoA and 2-oxoglutarate to form (R)-homocitrate. ebi.ac.ukasm.org In many free-living diazotrophs, such as Azotobacter vinelandii and Klebsiella pneumoniae, the nifV gene is essential for nitrogen fixation under nitrogen-limiting conditions. asm.orgmdpi.com The expression of nifV is typically located within the nif gene cluster, a group of genes responsible for the various aspects of nitrogen fixation, highlighting its dedicated role in this process. acs.orgebi.ac.uk

Interestingly, the genetic requirement for nifV varies among diazotrophs, particularly in symbiotic relationships. While some rhizobia, like Paraburkholderia phymatum, possess a functional nifV gene that is crucial for nitrogenase activity both in free-living states and in symbiosis with certain legumes, many alpha-rhizobia lack this gene. mdpi.comuzh.ch In such cases, the host plant often supplies the necessary homocitrate to the nitrogen-fixing bacteroids within the root nodules. mdpi.comnih.gov This symbiotic dependency underscores the critical nature of homocitrate for nitrogenase function, whether synthesized by the bacterium itself or provided by its host.

Phenotypic Analysis of NifV- Deficient Nitrogenase Mutants

The critical role of homocitrate is starkly illustrated by the phenotype of mutants deficient in the nifV gene. These NifV⁻ mutants exhibit a significantly impaired ability to fix dinitrogen. mdpi.comasm.org While they can effectively reduce acetylene, a common alternative substrate for nitrogenase, their capacity for N₂ reduction is severely diminished. asm.org Furthermore, the hydrogen evolution activity of the nitrogenase from NifV⁻ mutants is often inhibited by carbon monoxide (CO), a characteristic not observed in the wild-type enzyme. asm.orgnih.govnih.gov

When the FeMo-cofactor is extracted from a NifV⁻ mutant and inserted into an apo-dinitrogenase (a MoFe protein lacking the cofactor), the resulting reconstituted enzyme displays the same defective NifV⁻ phenotype. nih.govnih.gov This provides strong evidence that the alteration responsible for the impaired function resides within the cofactor itself, as a direct consequence of the absence of homocitrate. The addition of exogenous homocitrate to the growth medium of NifV⁻ mutants of Azotobacter vinelandii has been shown to restore the wild-type phenotype, leading to accelerated diazotrophic growth. asm.org This rescue effect further confirms that the primary defect in these mutants is the inability to synthesize homocitrate.

In Vitro Systems for FeMo-co Maturation and Homocitrate Requirement

The maturation of the FeMo-cofactor is a complex biosynthetic process that can be reconstituted in vitro using purified components. These in vitro systems have been instrumental in elucidating the essential role of homocitrate in the assembly of a functional cofactor. The complete in vitro synthesis of FeMo-co has been achieved using a minimal set of purified proteins—NifB, NifEN, and NifH—along with iron, sulfide, molybdate, and, crucially, (R)-homocitrate. pnas.orgnih.gov

In these defined systems, the absence of homocitrate results in the inability to form a catalytically competent FeMo-co. pnas.orgasm.org The NifEN protein complex acts as a scaffold for the assembly of the cofactor, and it is at this stage that homocitrate is incorporated. acs.orgnih.gov Both NifEN and the Fe protein (NifH) are required for the successful incorporation of homocitrate into the FeMo-co precursor. annualreviews.org These in vitro studies unequivocally demonstrate that homocitrate is a non-negotiable building block for the synthesis of a functional nitrogenase active site.

Perturbations of Homocitrate and Their Effects on Nitrogenase Activity

Consequences of Homocitrate Loss on Nitrogenase Catalysis

The absence of homocitrate from the FeMo-cofactor has profound consequences for the catalytic activity of nitrogenase. As observed in NifV⁻ mutants, the primary effect is a drastic reduction in the enzyme's ability to reduce its physiological substrate, N₂. asm.orgpnas.org While the enzyme retains the capacity to reduce protons to hydrogen gas (H₂), and often at high rates, the key function of ammonia production is severely compromised. acs.org This indicates that homocitrate plays a critical role in facilitating the specific chemical transformations required for dinitrogen reduction, a far more challenging reaction than proton or acetylene reduction. nih.govnih.gov The altered catalytic properties suggest that homocitrate is not just a passive ligand but an active participant in the mechanism of nitrogen fixation. researchgate.netresearchgate.net

Catalytic Property Wild-Type Nitrogenase (with Homocitrate) NifV⁻ Nitrogenase (without Homocitrate) Reference
N₂ Reduction EfficientPoor to negligible asm.org
Acetylene Reduction EfficientEfficient asm.org
Proton Reduction (H₂ Evolution) ActiveActive, often at high rates acs.org
CO Inhibition of H₂ Evolution Not inhibitedInhibited asm.orgnih.gov

Structural Alterations in Nitrogenase MoFe-protein Induced by Homocitrate Absence

Recent structural studies using cryo-electron microscopy (cryoEM) on MoFe-protein from a ΔNifV variant of Azotobacter vinelandii have provided detailed insights into the structural changes that occur in the absence of homocitrate. researchgate.netrepec.orgcaltech.edu These studies revealed that the loss of homocitrate is coupled with significant disordering of the FeMo-cofactor and the surrounding α-subunit domain of the MoFe-protein. researchgate.netresearchgate.netmdpi.com

In the homocitrate-deficient protein, the density corresponding to the FeMo-cofactor is distorted, and a new histidine coordination site is formed. researchgate.netcaltech.edurcsb.org This indicates a substantial conformational rearrangement of the active site. Furthermore, a population of the ΔNifV variant was found to be complexed with an uncharacterized protein, NafT, suggesting a physiological response to the compromised cofactor, possibly related to cofactor insertion or repair mechanisms. researchgate.netrepec.org These findings support the idea of a dynamic active site where homocitrate plays a crucial role in maintaining the structural integrity and stability required for catalysis. researchgate.netresearchgate.net

Investigation of Endogenous and Exogenous Homocitrate Analogs on Nitrogenase Function

The functional importance of the specific structure of homocitrate has been extensively investigated by supplying various analogs in vitro during FeMo-co synthesis. These experiments have demonstrated a high degree of structural stringency for the organic acid component of the cofactor. acs.orgpnas.org When homocitrate is replaced by analogs such as citrate, isocitrate, or homoisocitrate, the resulting nitrogenase enzymes exhibit dramatically altered substrate specificities. acs.orgpnas.org

For instance, dinitrogenases containing homoisocitrate or isocitrate are unable to reduce N₂ or acetylene but show very high proton reduction activity. acs.org Nitrogenases with citrate or citramalate (B1227619) have very low N₂ reduction activity and intermediate acetylene and proton reduction activities. acs.org These studies have pinpointed key structural features of the homocitrate molecule that are essential for synthesizing a fully competent FeMo-co, including the hydroxyl group, the 1- and 2-carboxyl groups, and the (R) configuration at the chiral center. acs.org The varying effects of these analogs on the reduction of different substrates underscore the intricate role of homocitrate in modulating the reactivity of the nitrogenase active site.

Homocitrate Analog N₂ Reduction Activity Acetylene Reduction Activity Proton Reduction Activity Reference
(R)-Homocitrate (Wild-Type) HighHighHigh acs.org
Citrate Very LowIntermediateIntermediate acs.org
Isocitrate NoneNoneVery High acs.org
Homoisocitrate NoneNoneVery High acs.org
(R)-Citramalate Very LowIntermediateIntermediate acs.org
threo-FluorohomocitrateSignificant-- pnas.org
Structure-Activity Relationships for Substrate Reduction Capability

The structural integrity of the homocitrate molecule is paramount for the substrate-reducing capability of nitrogenase. Studies involving the in vitro synthesis of FeMo-co with various homocitrate analogs have revealed stringent structural requirements for catalytic competence. acs.orgnih.gov The key chemical features of the homocitrate ligand essential for effective substrate reduction are the hydroxyl group, at least two carboxyl groups, and the R-configuration at the chiral center. acs.orgnih.govnih.gov

The substitution of homocitrate with analogs results in the formation of aberrant FeMo-cofactors, leading to nitrogenase enzymes with dramatically altered substrate specificities. nih.gov For instance, when citrate is substituted for homocitrate, the resulting nitrogenase effectively reduces protons and acetylene but is incapable of reducing N₂. nih.govosti.gov Furthermore, proton reduction by this citrate-substituted enzyme becomes sensitive to inhibition by carbon monoxide (CO), a characteristic reminiscent of the enzyme from nifV mutants. nih.gov The use of other analogs like homoisocitrate and 2-oxoglutarate in the in vitro FeMo-co synthesis system yields a dinitrogenase that can only reduce protons, failing to reduce either N₂ or acetylene. nih.gov

These findings underscore the critical role of homocitrate's specific structure in modulating the reactivity of the FeMo-cofactor. osti.gov It is hypothesized that homocitrate is not merely a static structural ligand but may play a dynamic role in catalysis, possibly by influencing proton delivery or by facilitating conformational changes at the molybdenum atom to allow for N₂ binding and reduction. nih.govnih.gov The substitution of citrate for homocitrate, for example, has been shown to shift CO reduction towards hydrocarbon formation and, conversely, N₂ reduction towards H₂ evolution, highlighting the organic ligand's influence on the enzyme's product profile. osti.gov

Table 1: Effect of Homocitrate Analogs on Nitrogenase Activity Data synthesized from in vitro FeMo-co synthesis studies.

Homocitrate AnalogN₂ ReductionC₂H₂ ReductionH⁺ ReductionCO Inhibition of H⁺ Reduction
(R)-Homocitrate (Wild-Type) EffectiveEffectiveEffectiveNo
CitrateIneffectiveEffectiveEffectiveYes
HomoisocitrateIneffectiveIneffectiveEffectiveNot Reported
2-OxoglutarateIneffectiveIneffectiveEffectiveNot Reported
Differential Utilization of Analogs by NifV⁻ Mutants

Mutants with a defective nifV gene (NifV⁻) are unable to synthesize homocitrate. acs.orgnih.gov Consequently, these mutants produce a modified nitrogenase with altered substrate reduction properties: it reduces acetylene effectively but is poor at reducing N₂, and its proton reduction activity is inhibited by CO. asm.orgresearchgate.net It is proposed that in the absence of homocitrate, NifV⁻ mutants of Klebsiella pneumoniae incorporate citrate into the FeMo-cofactor in vivo, which accounts for the altered phenotype. nih.govnih.gov

The phenotype of NifV⁻ mutants can be "cured" by supplying homocitrate to the growth medium. In Azotobacter vinelandii, adding homocitrate to a culture of a NifV⁻ mutant leads to the production of a dinitrogenase that is identical to the wild-type enzyme, restoring normal function. nih.govresearchgate.net This demonstrates that the mutant cells are capable of taking up exogenous homocitrate and incorporating it into the nitrogenase cofactor. nih.govasm.org

However, not all homocitrate analogs can be utilized by the cell to reverse the NifV⁻ phenotype. For example, when A. vinelandii NifV⁻ mutants were grown in the presence of erythro-fluorohomocitrate, an analog that produces a wild-type-like nitrogenase in vitro, the isolated enzyme still exhibited the characteristic properties of the NifV⁻ enzyme. nih.govresearchgate.net This indicates that while fluorohomocitrate is a functional analog in a cell-free synthesis system, it is not utilized by the living mutant cells, possibly due to an inability to be transported into the cell. nih.gov Similarly, homocitrate lactone fails to cure the NifV⁻ phenotype. nih.govresearchgate.net These observations highlight that the ability of an analog to substitute for homocitrate depends not only on its chemical structure for catalytic function but also on its bioavailability and transport into the cell. nih.gov

Table 2: Utilization of Homocitrate and Analogs by A. vinelandii NifV⁻ Mutants

Compound Supplied in MediumResulting Dinitrogenase PhenotypeConclusion
NoneNifV⁻ (Altered)Baseline phenotype due to lack of homocitrate.
HomocitrateWild-TypeHomocitrate is taken up by the cells and cures the NifV⁻ phenotype. nih.govasm.org
Erythro-fluorohomocitrateNifV⁻ (Altered)The analog is not utilized by the mutant cells, despite being functional in vitro. nih.gov
Homocitrate LactoneNifV⁻ (Altered)The lactone fails to cure the NifV⁻ phenotype. nih.gov

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Boc-Homocit-OH, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves introducing the Boc protecting group to homocitric acid under anhydrous conditions, followed by purification via reverse-phase HPLC. Purity validation requires a combination of NMR (e.g., 1^1H and 13^13C spectra for structural confirmation) and HPLC-MS (to assess purity >95%). For reproducibility, ensure reaction parameters (temperature, solvent, stoichiometry) are meticulously documented, and cross-reference spectral data with published benchmarks .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting data be addressed?

  • Methodological Answer : Use 1^1H NMR to confirm the Boc group’s presence (sharp singlet at ~1.4 ppm for tert-butyl) and IR spectroscopy for carbonyl stretching (Boc group: ~1680–1720 cm1^{-1}). If discrepancies arise (e.g., unexpected peaks), re-examine solvent purity, sample preparation, and compare with literature from databases like Web of Science or Reaxys. Complementary techniques like X-ray crystallography or high-resolution mass spectrometry (HRMS) can resolve ambiguities .

Q. How stable is this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC at intervals (e.g., 0, 7, 14 days). Use Arrhenius modeling to predict shelf life. Note: The Boc group is labile under acidic conditions, so avoid prolonged exposure to low pH during storage .

Advanced Research Questions

Q. How can reaction yields for this compound synthesis be optimized while minimizing side products?

  • Methodological Answer : Employ a Design of Experiments (DoE) approach to test variables (e.g., catalyst loading, reaction time). Use LC-MS to track intermediate formation. For example, increasing equivalents of Boc-anhydride may improve yield but could lead to di-Boc byproducts. Statistical tools like ANOVA can identify significant factors. Pilot-scale trials under inert atmospheres (N2_2) often enhance reproducibility .

Q. How should researchers resolve contradictions between theoretical and observed spectroscopic data for this compound?

  • Methodological Answer : First, verify computational models (e.g., DFT calculations for NMR chemical shifts) against experimental conditions. If deviations persist, consider dynamic effects (e.g., rotamers) or solvent interactions. Cross-validate with independent techniques: for instance, compare calculated IR spectra with experimental data or use 2D NMR (COSY, HSQC) to assign ambiguous signals .

Q. What experimental designs are suitable for studying this compound’s role in enzyme inhibition or peptide synthesis?

  • Methodological Answer : For enzyme studies, use kinetic assays (e.g., Michaelis-Menten plots) with this compound as a competitive inhibitor. In peptide synthesis, employ solid-phase methods, monitoring coupling efficiency via Kaiser tests. Include controls (e.g., unprotected homocitric acid) to isolate the Boc group’s effects. Document steric and electronic impacts using molecular docking simulations .

Q. How can researchers ensure reproducibility of this compound-based experiments across different laboratories?

  • Methodological Answer : Provide detailed supplementary data, including raw NMR files, HPLC chromatograms, and exact instrument settings (e.g., column type, gradient program). Use standardized reagents (e.g., Boc-anhydride from certified suppliers) and share protocols via platforms like Protocols.io . Collaborative validation through inter-lab studies can identify critical variables (e.g., humidity during lyophilization) .

Q. What advanced analytical strategies are recommended for detecting this compound degradation products?

  • Methodological Answer : Combine LC-MS/MS with multivariate analysis (e.g., PCA) to identify degradation pathways. For example, acidic hydrolysis may yield homocitric acid and tert-butanol. Use isotope-labeled analogs as internal standards for quantification. Stability-indicating methods (e.g., forced degradation studies) should be validated per ICH guidelines .

Data Management and Literature Strategies

  • Supporting Data : Include raw spectral data (NMR, MS), chromatograms, and reaction optimization tables in supplementary materials. Reference datasets using persistent identifiers (DOIs) for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.